molecular formula C5H11BrO2S B1357614 (2-Carboxyethyl)dimethylsulfonium Bromide CAS No. 20986-22-5

(2-Carboxyethyl)dimethylsulfonium Bromide

Cat. No.: B1357614
CAS No.: 20986-22-5
M. Wt: 215.11 g/mol
InChI Key: UKHXPHLUQGMQOF-UHFFFAOYSA-N
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Description

(2-Carboxyethyl)dimethylsulfonium Bromide, also known by its CAS number 20986-22-5, is a chemical compound with the molecular formula C5H11BrO2S . It has a molecular weight of 215.11 g/mol . This compound is used for research and development purposes .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C5H10O2S.BrH/c1-8(2)4-3-5(6)7;/h3-4H2,1-2H3;1H . The Canonical SMILES representation is CS+CCC(=O)O.[Br-] . These codes provide a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 215.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 213.96631 g/mol . The topological polar surface area is 38.3 Ų .

Scientific Research Applications

Antimicrobial Activity

(2-Carboxyethyl)dimethylsulfonium Bromide, along with similar sulfonium salts, demonstrates significant antimicrobial properties. A study by Bakhtiyarova et al. (2017) found that these compounds exhibit high antibacterial and antimycotic activities against pathogenic microflora in humans and animals (Bakhtiyarova et al., 2017).

Enantioselective Synthesis in Organic Chemistry

In organic chemistry, this compound plays a role in the enantioselective synthesis of complex organic compounds. Alcaraz et al. (2005) explored its use in synthesizing 1,3-butadien-2-ylmethanols via tandem alkylbromide-epoxide vinylations, demonstrating its utility in homologation reactions (Alcaraz et al., 2005).

Intestinal Immune Regulation in Aquaculture

In aquaculture, this compound (Br-DMPT) has been studied for its effects on the intestinal immune function of fish. Liu et al. (2020) discovered that appropriate supplementation of Br-DMPT in diets of grass carp enhances the number of beneficial bacteria and resistance to enteritis, demonstrating its potential as an immune-regulatory additive in fish feed (Liu et al., 2020).

Improvement of Muscle Flesh Quality in Aquaculture

Another study by Liu et al. (2020) on grass carp indicated that dietary supplementation of this compound improves muscle flesh quality and antioxidant status, suggesting its benefits in enhancing the nutritional and market value of fish products (Liu et al., 2020).

Mechanism of Action

Target of Action

(2-Carboxyethyl)dimethylsulfonium Bromide, also known as Br-DMPT, primarily targets the immune system and antioxidant enzymes in fish, particularly in grass carp . It plays a significant role in enhancing the immune response and antioxidant status of the fish, thereby improving their health and growth .

Mode of Action

Br-DMPT interacts with its targets by boosting the activities and gene expression levels of antioxidant enzymes . It also enhances the immune response by increasing the activities of lysozyme (LZ) and acid phosphatase (ACP), and the contents of complement 3 (C3), C4, and immunoglobulin M (IgM) . Furthermore, it upregulates the gene expressions of antibacterial peptides .

Biochemical Pathways

Br-DMPT affects several biochemical pathways. It is associated with the nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in regulating antioxidant response . It also influences the TOR/ (S6K1, 4E-BP1) signaling pathway and the IKK β, γ/IκBα/NF-kB signaling pathway, which are involved in the regulation of anti-inflammatory and pro-inflammatory cytokines, respectively .

Pharmacokinetics

It is known that the compound is administered through dietary supplementation . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties and their impact on bioavailability.

Result of Action

The action of Br-DMPT results in several beneficial effects. It decreases the morbidity of gill rot and improves gill histological symptoms in grass carp after exposure to Flavobacterium columnare . It also improves the antioxidant status by decreasing oxidative damage parameter values . Moreover, it enhances the immune response, leading to improved health and growth of the fish .

Action Environment

The action, efficacy, and stability of Br-DMPT can be influenced by various environmental factors. For instance, the diet of the fish, including the presence or absence of fish meal, can affect the effectiveness of Br-DMPT

Safety and Hazards

(2-Carboxyethyl)dimethylsulfonium Bromide can cause skin and eye irritation . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and adequate ventilation is recommended when handling this compound .

Future Directions

(2-Carboxyethyl)dimethylsulfonium Bromide has been found to improve muscle flesh quality and antioxidant status in on-growing grass carp fed non-fish meal diets . These findings suggest potential applications of this compound in enhancing fish growth, which could be explored in future fishery production .

Biochemical Analysis

Biochemical Properties

(2-Carboxyethyl)dimethylsulfonium Bromide plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it has been shown to interact with antioxidant enzymes and immune response proteins in fish, enhancing their activity and stability . These interactions are crucial for maintaining cellular homeostasis and protecting cells from oxidative stress .

Cellular Effects

The effects of this compound on cellular processes are profound. In studies involving grass carp, it has been observed to improve gill health and reduce morbidity associated with bacterial infections . This compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins . For example, it enhances the expression of antioxidant enzymes and immune response proteins, thereby boosting the overall health and resilience of cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, altering their structure and function . This binding can lead to the activation or inhibition of enzymes, depending on the context . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for the compound’s role in enhancing cellular health and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function . It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can maintain its beneficial effects on cellular health and function, even after prolonged exposure . These findings highlight the potential of this compound for use in various biochemical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . In grass carp, for example, appropriate dosages have been shown to enhance immune function and reduce morbidity associated with bacterial infections . At higher doses, the compound can exhibit toxic effects, highlighting the importance of dosage optimization in research and therapeutic applications . These findings underscore the need for careful dosage management to maximize the benefits while minimizing potential adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions . It can influence metabolic flux and alter metabolite levels, thereby impacting overall cellular metabolism . These interactions are crucial for the compound’s role in maintaining cellular health and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions ensure its proper localization and accumulation in target cells and tissues, facilitating its biochemical effects . Understanding these transport mechanisms is essential for optimizing the compound’s use in research and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed, enhancing its efficacy in biochemical applications .

Properties

IUPAC Name

2-carboxyethyl(dimethyl)sulfanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S.BrH/c1-8(2)4-3-5(6)7;/h3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHXPHLUQGMQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)CCC(=O)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600971
Record name (2-Carboxyethyl)(dimethyl)sulfanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20986-22-5
Record name (2-Carboxyethyl)(dimethyl)sulfanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Carboxyethyl)dimethylsulfonium Bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Br-DMPT impact fish growth and what are the potential mechanisms?

A1: Research indicates that Br-DMPT supplementation, even in diets without fish meal, can significantly improve the growth performance of on-growing grass carp [, ]. While the exact mechanisms are still under investigation, studies suggest Br-DMPT may enhance nutrient utilization, stimulate appetite, and positively influence the gut microbiome, collectively contributing to improved growth [, ].

Q2: What are the effects of Br-DMPT on the immune system of fish?

A2: Br-DMPT demonstrates a positive impact on the immune function of grass carp. Studies show that it can enhance the structural integrity of immune organs like the spleen and head kidney []. Furthermore, Br-DMPT appears to modulate the NF-κB and TOR signaling pathways, which play critical roles in immune responses and disease resistance [].

Q3: Does Br-DMPT offer any protection against bacterial infections in fish?

A3: Research suggests that Br-DMPT may enhance the gill health of grass carp, particularly after infection with Flavobacterium columnare []. This protective effect could be linked to improved immune function and reduced inflammation in the gills [].

Q4: Are there any benefits of Br-DMPT on fish muscle quality?

A4: Interestingly, Br-DMPT supplementation has been linked to improved muscle flesh quality in grass carp. Studies report enhanced antioxidant status in the muscle tissue of fish fed Br-DMPT enriched diets []. This suggests a potential for Br-DMPT to enhance the nutritional value and shelf life of fish products.

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